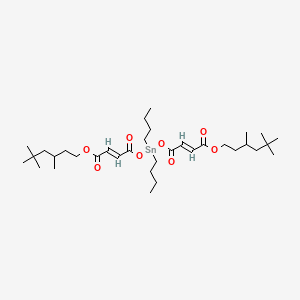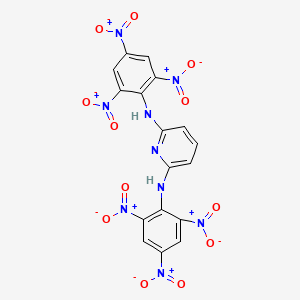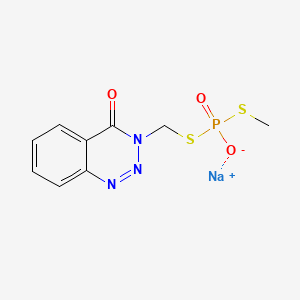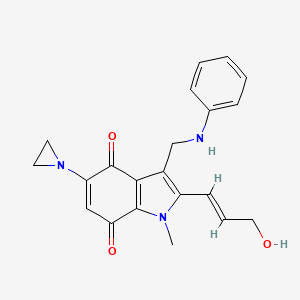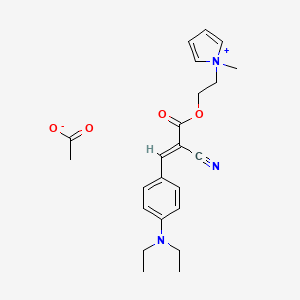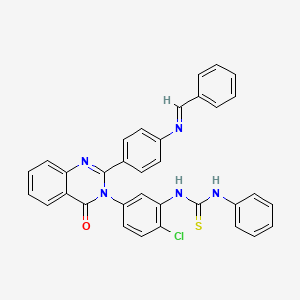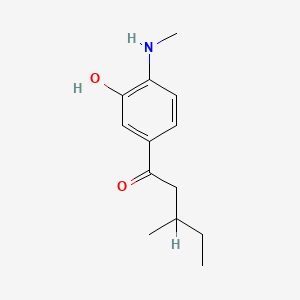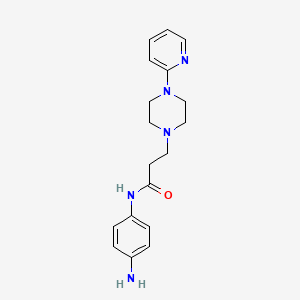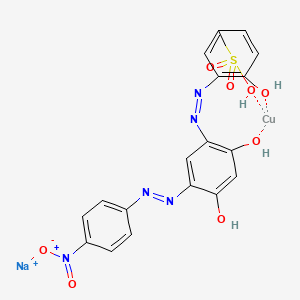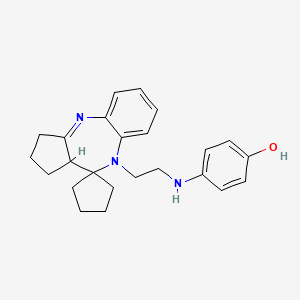
Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopent)-9-yl)ethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phénol, 4-((2-(1,2,3,10a-tétrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopent)-9-yl)éthyl)amino)- est un composé organique complexe doté d'une structure spirocyclique unique. Ce composé est caractérisé par la présence d'un groupe phénol et d'un système cyclique de diazépine lié de manière spiro, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Phénol, 4-((2-(1,2,3,10a-tétrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopent)-9-yl)éthyl)amino)- implique plusieurs étapes, commençant par la formation du noyau de diazépine spirocyclique. Ceci est généralement réalisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu'une benzylamine substituée et un dérivé de cyclopentanone. Les conditions réactionnelles nécessitent souvent l'utilisation d'acides ou de bases forts pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté optimale. Cela peut inclure l'utilisation de techniques avancées telles que des réacteurs à écoulement continu et des plateformes de synthèse automatisée. Le choix des solvants, des catalyseurs et des méthodes de purification est un facteur crucial pour l'augmentation de la production.
Analyse Des Réactions Chimiques
Types de réactions
Le Phénol, 4-((2-(1,2,3,10a-tétrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopent)-9-yl)éthyl)amino)- subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Le cycle de diazépine peut être réduit dans des conditions spécifiques pour donner des composés spirocycliques réduits.
Substitution : Le groupe phénol peut subir des réactions de substitution aromatique électrophile, telles que la nitration, l'halogénation et la sulfonation.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium et les électrophiles comme l'acide nitrique pour les réactions de nitration. Les conditions réactionnelles varient en fonction de la transformation souhaitée, la température, le solvant et le catalyseur jouant un rôle crucial.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe phénol peut donner des quinones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle aromatique.
Applications de la recherche scientifique
Le Phénol, 4-((2-(1,2,3,10a-tétrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopent)-9-yl)éthyl)amino)- a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : En cours d'investigation pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies moléculaires spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du Phénol, 4-((2-(1,2,3,10a-tétrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopent)-9-yl)éthyl)amino)- implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe phénol peut s'engager dans des liaisons hydrogène et des interactions π-π avec des macromolécules biologiques, tandis que le cycle de diazépine peut interagir avec divers récepteurs et enzymes. Ces interactions peuvent moduler l'activité de voies de signalisation clés, conduisant aux effets biologiques observés du composé.
Applications De Recherche Scientifique
Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopent)-9-yl)ethyl)amino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopent)-9-yl)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the diazepine ring can interact with various receptors and enzymes. These interactions can modulate the activity of key signaling pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Le Phénol, 4-((2-(1,2,3,10a-tétrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopent)-9-yl)éthyl)amino)- peut être comparé à d'autres composés similaires, tels que :
Dérivés phénoliques : Composés ayant des groupes phénol similaires mais des substituants différents sur le cycle aromatique.
Diazépines spirocycliques : Composés ayant des systèmes cycliques de diazépine liés de manière spiro similaires mais des substituants différents sur le cycle de diazépine.
L'unicité du Phénol, 4-((2-(1,2,3,10a-tétrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopent)-9-yl)éthyl)amino)- réside dans sa combinaison spécifique d'un groupe phénol et d'un cycle de diazépine spirocyclique, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
133308-03-9 |
|---|---|
Formule moléculaire |
C24H29N3O |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
4-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethylamino)phenol |
InChI |
InChI=1S/C24H29N3O/c28-19-12-10-18(11-13-19)25-16-17-27-23-9-2-1-7-22(23)26-21-8-5-6-20(21)24(27)14-3-4-15-24/h1-2,7,9-13,20,25,28H,3-6,8,14-17H2 |
Clé InChI |
FUUGJDYDUHCCKB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


